1H-Benzimidazole-1-ethanamine, alpha-(4-bromophenyl)-
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Overview
Description
1H-Benzimidazole-1-ethanamine, alpha-(4-bromophenyl)- is a synthetic compound that belongs to the benzimidazole class of chemicals. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities. This particular compound is characterized by the presence of a bromophenyl group attached to the benzimidazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-1-ethanamine, alpha-(4-bromophenyl)- typically involves the reaction of benzimidazole with an appropriate bromophenyl ethanamine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-1-ethanamine, alpha-(4-bromophenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different chemical properties.
Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazole-1-ethanamine, alpha-(4-bromophenyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially important compounds.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-ethanamine, alpha-(4-bromophenyl)- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Etazene: A benzimidazole-derived synthetic opioid with similar structural features.
Brorphine: Another benzimidazole derivative with opioid receptor agonist activity.
Isotonitazene: A potent synthetic opioid that shares structural similarities with benzimidazole compounds.
Uniqueness
1H-Benzimidazole-1-ethanamine, alpha-(4-bromophenyl)- is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
927996-85-8 |
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Molecular Formula |
C15H14BrN3 |
Molecular Weight |
316.20 g/mol |
IUPAC Name |
2-(benzimidazol-1-yl)-1-(4-bromophenyl)ethanamine |
InChI |
InChI=1S/C15H14BrN3/c16-12-7-5-11(6-8-12)13(17)9-19-10-18-14-3-1-2-4-15(14)19/h1-8,10,13H,9,17H2 |
InChI Key |
SMJIBKXUVJEFCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(C3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
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